molecular formula C13H22O3 B240118 4,5-Dihydroblumenol A CAS No. 155418-97-6

4,5-Dihydroblumenol A

Cat. No.: B240118
CAS No.: 155418-97-6
M. Wt: 224.3 g/mol
InChI Key: DZVNWYFIADDOQC-AATRIKPKSA-N
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Description

4,5-Dihydroblumenol A is a norisoprenoid . It can be isolated from Pavonia multiflora A. ST-HIL .


Molecular Structure Analysis

The molecular formula of this compound is C13H22O3 . Its average mass is 226.312 Da and its monoisotopic mass is 226.156891 Da .


Physical and Chemical Properties Analysis

The density of this compound is approximately 1.1±0.1 g/cm3 . Its boiling point is around 345.7±42.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.7 mmHg at 25°C and an enthalpy of vaporization of 68.3±6.0 kJ/mol . The flash point is 177.1±24.4 °C . The index of refraction is 1.542 .

Scientific Research Applications

Isolation and Characterization

4,5-Dihydroblumenol A has been identified in various natural sources. In 1994, it was isolated from Perrottetia multiflora, marking the first report of C-13 type metabolites in this family (González et al., 1994). Another study in 2010 reported the isolation of this compound from Hymenodictyon floribundum (Borges et al., 2010).

Allelopathic Activity

A study on Tachigali myrmecophyla revealed the isolation of this compound and its allelopathic activity on the germination and seedling development of weed species. This substance's allelopathic effects varied based on concentration, weed species, and plant parameter analyzed (Filho et al., 2005).

Chemical Composition Studies

In the context of identifying chemical compositions, this compound has been found in various studies. For instance, it was identified in the stem bark of Polyalthia jucunda, and its effects on human tumor cell lines were evaluated (Suedee et al., 2007).

Educational Tools

Interestingly, this compound has also been mentioned in educational contexts. An example is "Operation ARA," a computerized learning game teaching critical thinking and scientific reasoning, where this compound might be used as a subject in teaching scientific research methods (Halpern et al., 2012).

Biochemical Analysis

Biochemical Properties

It is known to be a norisoprenoid , suggesting that it may interact with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

Given its classification as a norisoprenoid , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Properties

IUPAC Name

(4S,5R)-4-hydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-6,9-10,14,16H,7-8H2,1-4H3/b6-5+/t9-,10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDJYDVWNNFPHR-CHESLIBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(C1(C=CC(C)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)CC([C@]1(/C=C/[C@@H](C)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315531
Record name 4,5-Dihydroblumenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155418-97-6
Record name 4,5-Dihydroblumenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155418-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydroblumenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 4,5-Dihydroblumenol A and where is it found?

A1: this compound is a naturally occurring C-13 nor-isoprenoid, a class of compounds derived from carotenoids. It has been isolated from a variety of plant families, including Celastraceae [], Euphorbiaceae [], and Annonaceae []. This compound was first reported from Perrottetia multiflora [], marking its significance as a potential chemotaxonomic marker for this family.

Q2: Are there any reports on the compound's cytotoxic activity against human cancer cell lines?

A2: Yes, this compound, alongside other compounds, was isolated from the stem bark of Polyalthia jucunda. While other isolated compounds exhibited limited activity, this compound did not show a significant dose-dependent growth inhibitory effect against the tested human tumor and non-tumor cell lines [].

Q3: Has this compound demonstrated any notable biological activity?

A3: Research suggests this compound might possess antiviral properties. In a study investigating anti-HBV constituents from Alternanthera philoxeroides, this compound exhibited significant inhibition against HepG2 cells transfected with cloned hepatitis B virus DNA [].

Q4: What is known about the allelopathic activity of this compound?

A4: A study investigated the allelopathic potential of this compound isolated from Tachigali myrmecophyla. The research revealed that the compound exhibited allelopathic activity, impacting germination and seedling development of weed species Mimosa pudica in a concentration-dependent manner [].

Q5: What analytical techniques are typically used to characterize and identify this compound?

A6: The identification of this compound relies heavily on spectroscopic techniques. Researchers utilize a combination of 1H- and 13C-NMR, including one- and two-dimensional techniques, along with mass spectrometry (MS) to elucidate its structure. Additionally, comparisons with existing literature data on spectroscopic properties are crucial for confirming its identity [, , ].

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